molecular formula C12H17BrO B8603681 [2-(4-Bromobutoxy)ethyl]benzene

[2-(4-Bromobutoxy)ethyl]benzene

Cat. No.: B8603681
M. Wt: 257.17 g/mol
InChI Key: FVYJAFNYECZLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Bromobutoxy)ethyl]benzene is an organobromine compound featuring a benzene ring connected to a 4-bromobutoxy-substituted ethyl chain. Its molecular formula is C₁₂H₁₇BrO, with a molecular weight of ~257.17 g/mol. The bromine atom on the butoxy chain makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions (e.g., Suzuki couplings or alkylation processes) . This compound is frequently utilized in pharmaceutical research, such as in the synthesis of spirocyclic carboxamides and other bioactive molecules .

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

2-(4-bromobutoxy)ethylbenzene

InChI

InChI=1S/C12H17BrO/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2

InChI Key

FVYJAFNYECZLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares [2-(4-Bromobutoxy)ethyl]benzene with structurally related brominated ethers and esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
This compound C₁₂H₁₇BrO 257.17 Bromobutoxy, benzene Nucleophilic substitution (SN2), alkylation Pharmaceutical intermediates
2-(4-Bromobutoxy)ethyl acetate C₈H₁₅BrO₃ 239.11 Bromobutoxy, ester Hydrolysis, transesterification Solvents, synthetic intermediates
3-(4-Bromophenoxy)benzyl ether C₂₄H₂₄BrClO₂ 490.82 Bromophenoxy, benzyl ether, chlorine Electrophilic substitution, cross-coupling Agrochemicals, polymer synthesis
[2-(4-Bromophenoxy)ethyl]dimethylamine C₁₀H₁₄BrNO 260.13 Bromophenoxy, tertiary amine Alkylation, amine-mediated reactions Drug discovery, ligand synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.